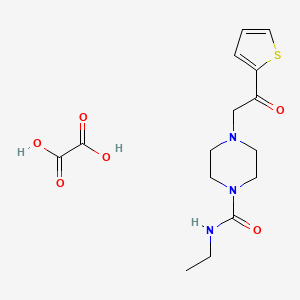

![molecular formula C22H19N3O3S2 B2505346 N-(苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)-2-甲苯磺酰胺 CAS No. 886905-58-4](/img/structure/B2505346.png)

N-(苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)-2-甲苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamide derivatives with thiazole and pyridine moieties has been explored in recent studies. In one approach, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which were further coordinated with copper(II) ions to form stable complexes . Another study reported the synthesis of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives using a conventional method, with the structures confirmed by various spectroscopic techniques . Additionally, a series of N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine were synthesized to investigate the role of these moieties in inhibiting Src kinase . Lastly, the synthesis of thiazolo[3,2-a]pyrimidinone products was achieved using N-aryl-2-chloroacetamides as electrophilic building blocks, with N-(benzo[d]thiazol-2-yl)-2-chloroacetamide being a key intermediate .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were employed to elucidate the structures of the benzamide derivatives and their copper(II) complexes . Similarly, elemental analysis, IR, electrospray ionization mass spectrometry (ESI-MS), and NMR spectral data were used to confirm the structures of the N-(1,3-benzothiazole-2-yl) derivatives . X-ray single-crystal diffraction provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles for the compounds in study .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically included cyclization and oxidation steps. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of thiadiazolo[2,3-a]pyridine derivatives . The synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides involved the elimination of aniline or 2-aminobenzothiazole as by-products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and biological activities. The copper(II) complexes exhibited stable planar geometries around the central ion due to the coordination of monodentate ligands and chloride anions . The biological evaluation of these compounds revealed varying degrees of cytotoxicity against human cancer cell lines, with some showing significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines . The N-(1,3-benzothiazole-2-yl) derivatives displayed moderate to good antibacterial, antituberculosis, and antifungal activities . The N-benzyl substituted acetamide derivatives showed inhibitory activities against Src kinase and were able to inhibit cell proliferation in various cancer cell lines .

科学研究应用

合成技术和应用:Mariappan 等人(2016 年)的一项研究展示了一种合成具有生物活性的 N-(吡啶-2-基)苯并[d]噻唑-2-胺的方法。此方法采用无金属方法和较短的反应时间,表明具有高效生产相关化合物的潜力 (Mariappan 等人,2016 年).

氧化反应中的催化活性:Ghorbanloo 等人(2017 年)研究了含有类似于 N-(苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)-2-甲苯磺酰胺的 NNN 供体配体的二氧化钒(V)配合物。他们发现这些配合物是烯烃氧化的有效催化剂,表明在化学合成中具有潜在应用 (Ghorbanloo 等人,2017 年).

在杀虫剂中的作用:Fadda 等人(2017 年)的一项研究利用类似化合物合成了各种杂环化合物,然后将其作为杀虫剂对棉铃虫进行了测试。这表明此类化合物具有潜在的农业应用 (Fadda 等人,2017 年).

抗癌活性:Vellaiswamy 和 Ramaswamy(2017 年)合成了与 N-(苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)-2-甲苯磺酰胺在结构上相关的化合物的新的 Co(II)配合物。研究了这些配合物的荧光性质和对人乳腺癌细胞的体外细胞毒性,突出了潜在的治疗应用 (Vellaiswamy 和 Ramaswamy,2017 年).

抗菌特性:Fahim 和 Ismael(2019 年)研究了新型磺酰胺衍生物的合成和抗菌活性。这些化合物显示出显着的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Fahim 和 Ismael,2019 年).

绿色超声合成用于抗菌评估:Rezki(2016 年)使用绿色超声合成合成了 N-(苯并[d]噻唑-2-基)-2-(4-取代-1H-1,2,3-三唑-1-基)乙酰胺。这些化合物显示出有希望的抗菌活性,这对于开发新的抗菌剂非常重要 (Rezki,2016 年).

属性

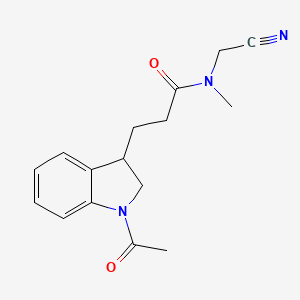

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S2/c1-16-9-11-18(12-10-16)30(27,28)15-21(26)25(14-17-6-4-5-13-23-17)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQKNVSGHLUZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

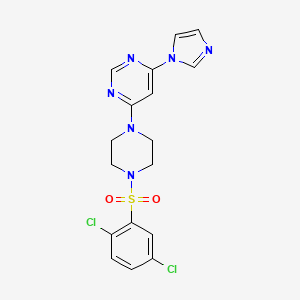

![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)

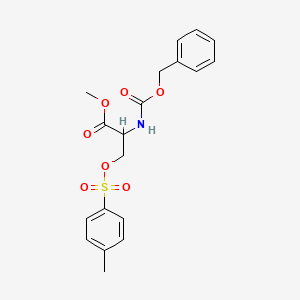

![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)

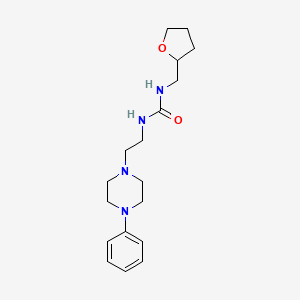

![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)